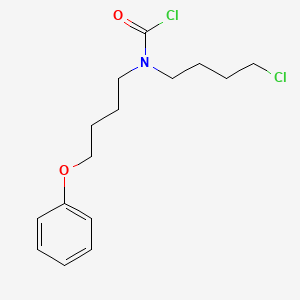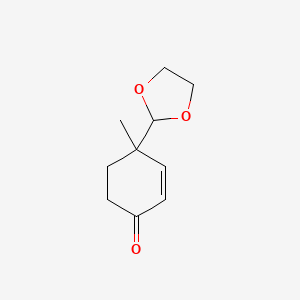
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a dioxolane ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one typically involves the reaction of a cyclohexenone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
114300-65-1 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c1-10(9-12-6-7-13-9)4-2-8(11)3-5-10/h2,4,9H,3,5-7H2,1H3 |
Clave InChI |
YPCZTBSSWFAEMB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


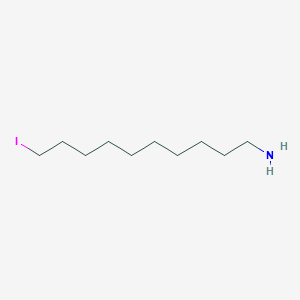

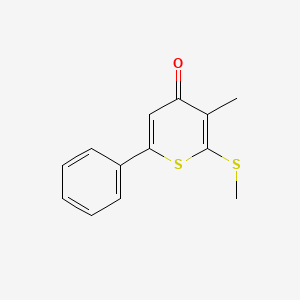
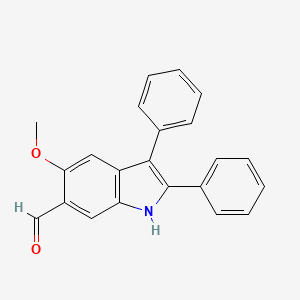
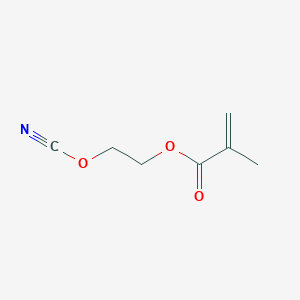
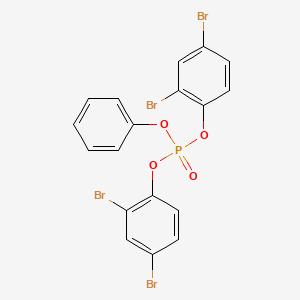

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
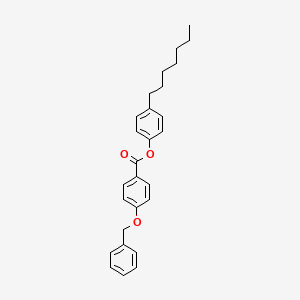
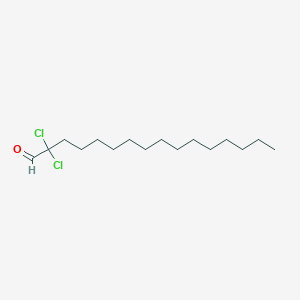
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
